N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
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Description
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of the protein kinase B-Raf, which plays a crucial role in the regulation of cell growth and proliferation.
Scientific Research Applications
Synthesis and Crystal Structure
Several studies have reported the synthesis and crystal structure analysis of compounds similar to "N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide", indicating their potential as a framework for developing new therapeutic agents. For instance, Lu et al. (2017) synthesized a compound with distinct effective inhibition on the proliferation of cancer cell lines, highlighting the compound's potential in cancer therapy (Lu et al., 2017). Similarly, Ji et al. (2018) described the synthesis of a related compound and determined its crystal structure, demonstrating its inhibitory capacity against specific cancer cell lines (Ji et al., 2018).
Antifungal and Antimicrobial Activities
Compounds with morpholine and related structures have been examined for their antifungal and antimicrobial properties. Weiqun et al. (2005) synthesized N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, which showed antifungal activity against pathogens responsible for important plant diseases, indicating their potential in agricultural applications (Weiqun et al., 2005).
Antiproliferative Activity
A series of m-(4-morpholino-1,3,5-triazin-2-yl)benzamides were designed, synthesized, and characterized by Wang et al. (2015), showing potent antiproliferative activities against various cancer cell lines. This study underscores the potential of such compounds in the development of new anticancer therapies (Wang et al., 2015).
Kinase Inhibition and GPCR Agonism
Sato et al. (2016) identified kinase inhibitors that act as novel GPR39 agonists, a G protein–coupled receptor. These findings reveal the potential of morpholinopyridazinyl derivatives in modulating GPCR-mediated pathways, suggesting applications in drug discovery for various diseases (Sato et al., 2016).
Corrosion Inhibition
Yadav et al. (2016) explored the inhibitive action of synthesized benzimidazole derivatives, including morpholinomethyl variants, on the corrosion of N80 steel in hydrochloric acid. This research indicates the potential industrial applications of such compounds in corrosion prevention (Yadav et al., 2016).
properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)18-7-2-1-6-17(18)21(30)26-16-5-3-4-15(14-16)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHGHVRHLCAEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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